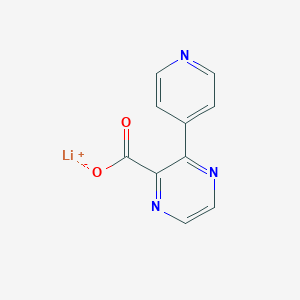

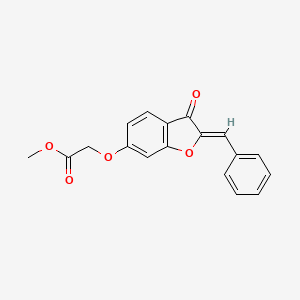

![molecular formula C17H15FN2O2 B2418968 (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide CAS No. 1014554-59-6](/img/structure/B2418968.png)

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a furan derivative with a cyano group, a prop-2-enamide group, and a fluorophenyl group attached. Furan derivatives are known to have various biological activities and are found in many pharmaceuticals .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the furan ring, a five-membered aromatic ring. The fluorophenyl group is likely to add some degree of polarity to the molecule .Chemical Reactions Analysis

Furan derivatives can undergo various reactions. For example, they can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, furan derivatives are nonpolar aromatic compounds, but the presence of the fluorophenyl group would add some polarity .Scientific Research Applications

Gold-Catalyzed Cyclization

A study by Liu et al. (2005) explores the gold-catalyzed cyclization of (Z)-enynols, providing an efficient route to stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under mild conditions. This process highlights the stereoselective nature of both oxyauration and proto-demetalation steps, which could be relevant to the synthesis or functionalization of compounds similar to "(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide" (Liu et al., 2005).

Enantioselective Ene-Reduction

Jimenez et al. (2019) report the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide with significant yields and enantiomeric excess. This research indicates the potential for biocatalytic applications in producing enantiomerically pure compounds (Jimenez et al., 2019).

PET Imaging Ligand Synthesis

Lee et al. (2022) developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting its potential in neuroinflammation imaging. This research could be relevant for understanding the applications of fluorinated furan compounds in diagnostic imaging (Lee et al., 2022).

Lithium Enolate Structures

Kolonko et al. (2009) provide insights into the structures of lithium enolates of various ketones, including 4-fluoroacetophenone, which could inform the understanding of reaction mechanisms involving compounds like "(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide" (Kolonko et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The compound (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide is a furan derivative. Furan derivatives have been found to interact with various targets in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers

Mode of Action

Furan derivatives are known to interact with their targets in various ways, often resulting in changes to cellular signaling pathways . The specific interaction of this compound with its target would depend on the nature of the target itself.

Biochemical Pathways

These could include pathways related to neurotransmission (in the case of GABA receptor agonists), inflammation (in the case of COX-2 inhibitors), and cardiovascular function (in the case of Beta blockers and calcium channel blockers), among others .

Pharmacokinetics

Furan derivatives are known to have good pharmacokinetic characteristics, often improving the solubility and bioavailability of lead molecules . This suggests that this compound may also have favorable ADME properties.

Result of Action

If it acts as a COX-2 inhibitor, it could result in decreased inflammation .

properties

IUPAC Name |

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11(2)20-17(21)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3,(H,20,21)/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGXYYJVQBPRX-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

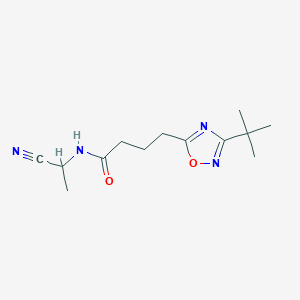

![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)

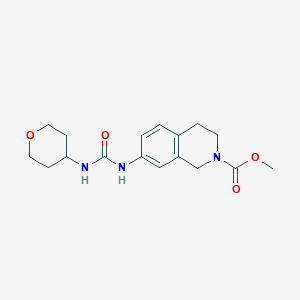

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)

![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)

![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)